Product packaging for S-(2-cyanoethyl) ethanethioate(Cat. No.:CAS No. 119174-33-3)

S-(2-cyanoethyl) ethanethioate

Cat. No.: B040624
CAS No.: 119174-33-3
M. Wt: 129.18 g/mol
InChI Key: BMBATCYWJILFCR-UHFFFAOYSA-N
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Description

S-(2-cyanoethyl) ethanethioate is a versatile and highly valuable reagent primarily employed in the protection of thiol groups during complex organic syntheses. Its principal application lies in the field of oligonucleotide and peptide synthesis, where it serves as a key protecting group for sulfur-containing nucleosides and amino acids like cysteine. The mechanism of action involves the reversible attachment of the S-(2-cyanoethyl) group to a thiol, effectively masking its reactivity and preventing undesirable side reactions during the stepwise construction of the target molecule. A significant advantage of this protecting group is its ease of removal under mild basic conditions; the cyanoethyl group is cleaved via a β-elimination mechanism, cleanly regenerating the free thiol without damaging other sensitive functional groups within the sophisticated molecular architecture. This property makes it indispensable for the synthesis of biomolecules where preserving the integrity of the final product is paramount. Researchers utilize this compound to enhance yields, improve purity, and streamline the synthetic pathways for novel therapeutic candidates, modified nucleic acid probes, and other advanced biochemical tools. It is characterized by high purity and consistency, which are critical for reproducible results in demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B040624 S-(2-cyanoethyl) ethanethioate CAS No. 119174-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(2-cyanoethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-5(7)8-4-2-3-6/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBATCYWJILFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409118
Record name 3-(Acetylthio)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119174-33-3
Record name 3-(Acetylthio)propionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 2 Cyanoethyl Ethanethioate and Ancillary Thioethyl Intermediates

Direct Synthesis of S-(2-cyanoethyl) ethanethioate

The direct synthesis of this compound can be achieved through several chemical reactions. These methods primarily involve the formation of a thioester bond by reacting a sulfur-containing nucleophile with an appropriate electrophile.

A common and effective method for synthesizing thioesters is the alkylation of thiocarboxylate salts. In this procedure, a salt of a thiocarboxylic acid, such as potassium thioacetate (B1230152), is reacted with a 2-cyanoethyl halide, like 2-cyanoethyl bromide or chloride. The thiocarboxylate anion acts as a nucleophile, displacing the halide from the 2-cyanoethyl group to form the this compound product.

This reaction is typically carried out in a suitable organic solvent. The choice of solvent and reaction conditions can influence the yield and purity of the final product. The general mechanism involves a nucleophilic substitution (SN2) pathway.

Another synthetic route involves the direct condensation of thioacetic acid with a suitable 2-cyanoethyl derivative. Thioacetic acid can react with compounds containing a leaving group, such as a halide or a sulfonate ester, on the 2-cyanoethyl moiety. This reaction is often facilitated by a base to deprotonate the thioacetic acid, thereby increasing its nucleophilicity. wikipedia.org

The thioacetate anion, a conjugate base of thioacetic acid, is instrumental in introducing sulfur into organic molecules in a protected form. orgsyn.org For instance, the reaction of potassium thioacetate with a suitable substrate can yield the desired thioester. nih.gov

Preparation of 2-Cyanoethanethiol (β-Cyanoethanethiol) as a Key Precursor

2-Cyanoethanethiol, also known as β-mercaptopropionitrile, is a crucial intermediate in the synthesis of various sulfur-containing compounds, including this compound. researchgate.net Several methods have been developed for its preparation.

One of the primary methods for preparing 2-cyanoethanethiol is through the hydrolysis of S-(2-cyanoethyl)isothiouronium salts. researchgate.net For example, 2-cyanoethylthiouronium hydrochloride can be hydrolyzed under basic conditions to yield 2-cyanoethanethiol. orgsyn.org The reaction of thiourea (B124793) with 2-chloropropionitrile (B155132) can produce 2-cyanoethylthiouronium hydrochloride. orgsyn.org It has been found that increasing the amount of base during the hydrolysis reaction can lead to an improved and reproducible yield of 2-cyanoethanethiol. orgsyn.orgorgsyn.org

An alternative hydrolysis-based method involves the reaction of acrylonitrile (B1666552) with sodium hydrosulfide. fcchemicals.com This reaction can be optimized to produce a high yield of 3-sulfhydrylpropionitrile (2-cyanoethanethiol). fcchemicals.com

Starting Material Reagents Product Key Conditions Yield
S-(2-cyanoethyl)isothiouronium chlorideSodium Hydroxide (B78521) (NaOH)2-CyanoethanethiolAlkaline hydrolysisImproved with excess base orgsyn.org
AcrylonitrileSodium Hydrosulfide (NaSH)2-CyanoethanethiolAlkaline conditionsHigh yield fcchemicals.com
2-Cyanoethylthiouronium hydrochlorideSodium Hydroxide (NaOH)2-CyanoethanethiolIncreased base improves yieldNot specified

This table summarizes hydrolysis-based methods for the preparation of 2-cyanoethanethiol.

2-Cyanoethanethiol can also be prepared by the reduction of its corresponding disulfide, 3,3'-dithiobispropionitrile. researchgate.net Various reducing agents can be employed for this transformation. A common laboratory method involves the use of zinc in the presence of a dilute acid, such as hydrochloric acid. researchgate.net

The reduction of disulfide bonds is a fundamental reaction in organic chemistry and biochemistry. libretexts.org Reagents like dithiothreitol (B142953) (DTT) are often used to reduce disulfide bonds in proteins and other biological molecules. nih.gov The general principle involves the cleavage of the sulfur-sulfur bond to generate two thiol groups. libretexts.org

Disulfide Precursor Reducing Agent Product
3,3'-DithiobispropionitrileZinc (Zn) / Hydrochloric Acid (HCl)2-Cyanoethanethiol
General Disulfide (RSSR)Dithiothreitol (DTT)2 RSH (Thiols)

This table outlines reduction strategies for producing thiols from disulfide precursors.

The generation of thiophiles, which are precursors to thiols, can be achieved through various alternative routes. One such method involves the reaction of thiourea with acrylonitrile to form S-(β-cyanoethyl)isothiuronium salts, which can then be hydrolyzed to 2-cyanoethanethiol. researchgate.net This presents an expeditious route to these intermediates in excellent yields. researchgate.net

Another approach is the use of protected thiophiles. For instance, 2-(trimethylsilyl)ethanethiol (B94172) has been used as a protected thiophile in certain synthetic applications. orgsyn.orgorgsyn.org However, its expense can be a limiting factor, making 2-cyanoethanethiol a more practical alternative. orgsyn.orgorgsyn.org The 2-cyanoethyl group itself can act as a protecting group for sulfur. orgsyn.orgorgsyn.org

The 2 Cyanoethyl Group in Chemical Protecting Group Strategies

Protection of Phosphate (B84403) Groups by the 2-Cyanoethyl Moiety

The 2-cyanoethyl group is a cornerstone of modern nucleic acid chemistry, where it is the most widely used protecting group for the internucleotidic phosphate linkages during the chemical synthesis of DNA and RNA oligonucleotides. Its popularity is due to its stability throughout the synthetic cycles and its clean, rapid removal during the final deprotection step.

The synthesis of oligonucleotides requires the sequential addition of monomer units, and the reactive phosphodiester group must be masked to prevent unwanted side reactions. The 2-cyanoethyl group provides this essential protection.

The phosphoramidite (B1245037) method is the gold standard for the automated solid-phase synthesis of oligonucleotides. In this process, nucleoside phosphoramidite monomers, which are the building blocks, have their phosphorus atom protected with a 2-cyanoethyl group.

The synthesis occurs in a cycle of four main steps for each nucleotide added:

Detritylation: Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) with a mild acid.

Coupling: The newly freed 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite monomer. The phosphoramidite itself is activated by a weak acid, such as tetrazole, which protonates the diisopropylamino group, converting it into a good leaving group. This forms a phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.

Oxidation: The unstable phosphite triester (P(III)) is oxidized to a stable phosphate triester (P(V)) using an oxidizing agent, typically iodine in the presence of water. The resulting phosphate triester backbone is protected by the 2-cyanoethyl group.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The 2-cyanoethyl group is stable to the acidic conditions of the detritylation step and the conditions of the other steps in the cycle.

Table 1: Key Reagents in Phosphoramidite Synthesis Cycle

StepReagent ClassExample ReagentPurpose
MonomerNucleoside Phosphoramidite5'-O-DMT-N-acyl-deoxynucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramiditeBuilding block for chain extension
DetritylationAcidTrichloroacetic Acid (TCA)Removes 5'-DMT group
CouplingActivatorTetrazoleActivates phosphoramidite for coupling
CappingAcylating AgentAcetic Anhydride / N-MethylimidazoleBlocks unreacted 5'-hydroxyls
OxidationOxidizing AgentIodine / WaterConverts P(III) to stable P(V) triester

While solid-phase synthesis is dominant, solution-phase methods have also been developed, particularly for large-scale synthesis. In the phosphotriester approach in solution, a coupling reaction occurs between a protected nucleoside 3'-(aryl)phosphate and another protected nucleoside with a free 5'-hydroxyl group. The 2-cyanoethyl group is also a suitable protecting group for the phosphate in these methodologies, alongside other groups like the 2-chlorophenyl group. thieme-connect.de Similarly, solution-phase H-phosphonate methods can be employed, where the H-phosphonate internucleotide linkage is oxidized or sulfurized. In some variations, this yields an S-(2-cyanoethyl) ester which is then deprotected via β-elimination. taylorandfrancis.com

The removal of the 2-cyanoethyl group is a critical final step in oligonucleotide synthesis. The mechanism is a base-catalyzed β-elimination reaction. nih.govresearchgate.net The presence of the electron-withdrawing cyano group makes the protons on the adjacent carbon atom (the β-carbon) acidic. A base abstracts one of these protons, leading to the formation of a carbanion. This intermediate rapidly eliminates the phosphate group to form acrylonitrile (B1666552) and the deprotected phosphodiester. nih.gov

Deprotection Conditions:

Aqueous Ammonia (B1221849): The most common method involves treating the oligonucleotide, while still on the solid support or after cleavage, with concentrated aqueous ammonia (NH₄OH) at elevated temperatures (e.g., 55 °C) for several hours. usm.edu This single step typically removes the 2-cyanoethyl groups from the phosphates, the protecting groups from the nucleobases, and cleaves the oligonucleotide from the solid support.

Gaseous Ammonia/Methylamine (B109427): For sensitive oligonucleotides, gaseous ammonia or methylamine can be used under milder conditions.

Non-nucleophilic Bases: Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like acetonitrile (B52724) can achieve very rapid deprotection, sometimes in minutes. usm.edunih.gov This is often done while the oligonucleotide is still on the support to avoid side reactions.

A significant issue during deprotection is the formation of acrylonitrile as a byproduct. nih.govusm.edu Acrylonitrile is a Michael acceptor and can react with the nucleobases of the oligonucleotide, particularly the N3 position of thymine (B56734) and guanine, under the basic deprotection conditions. nih.govnih.gov To mitigate this, scavengers can be added to the deprotection solution, or the deprotection strategy can be altered. For example, the phosphate groups can be deprotected on the solid support first using a solution like DBU or diethylamine (B46881) in acetonitrile, allowing the acrylonitrile to be washed away before the base-labile groups are removed and the oligonucleotide is cleaved from the support. nih.govnih.gov

Table 2: Common Deprotection Reagents for 2-Cyanoethyl Groups

ReagentTypical ConditionsNotes
Concentrated Ammonium (B1175870) Hydroxide (B78521)55 °C, 8-16 hoursStandard method; also removes base and support linkages.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Room temp, minutes (in CH₃CN)Very fast; often used for on-support deprotection. usm.edunih.gov
Triethylamine (B128534)Room temp, hours (in CH₃CN)Milder base, slower reaction.
PiperazineRoom tempCan be used as a scavenger for acrylonitrile. nih.gov

Application in Oligonucleotide Chemical Synthesis

Protection of Thiol Groups by the 2-Cyanoethyl Moiety

While its use in phosphate protection is widespread, the 2-cyanoethyl group is also employed for the protection of thiols (R-SH), though less commonly than other thiol protecting groups like trityl or benzyl (B1604629) groups. thieme-connect.de The protection converts the highly nucleophilic and easily oxidized thiol into a more stable thioether.

The protection reaction is a base-catalyzed conjugate addition, specifically a thio-Michael addition, of the thiol to acrylonitrile (H₂C=CH-CN). usm.eduwikipedia.org The base generates a thiolate anion (RS⁻), which then acts as the nucleophile. Deprotection is achieved by treating the resulting 2-cyanoethyl thioether with a base, reversing the process through a β-elimination mechanism to release the free thiol and acrylonitrile. wikipedia.org

The protection of thiols as their 2-cyanoethyl thioether derivatives is useful in multi-step syntheses where the thiol functionality needs to be masked temporarily. thieme-connect.de This strategy is valuable when other parts of the molecule must undergo reactions that are incompatible with a free thiol group, such as oxidations or reactions with electrophiles.

For example, this protection has been applied in the synthesis of 4-thiouridine (B1664626) derivatives, which are incorporated into oligonucleotides to allow for site-specific modifications. thieme-connect.de The 2-cyanoethyl group is stable enough to withstand subsequent synthetic transformations before being selectively removed to unmask the thiol for further reactions, such as S-alkylation or disulfide bond formation. The base-lability of the 2-cyanoethyl group makes it orthogonal to many acid-labile protecting groups, allowing for selective deprotection schemes in complex molecules.

Orthogonality with Other Protecting Groups and Selective Cleavage

A key advantage of the 2-cyanoethyl protecting group is its orthogonality with many other classes of protecting groups used in complex molecule synthesis, such as in peptide and oligonucleotide assembly. Orthogonality refers to the ability to deprotect one functional group without affecting another, by using specific and non-interfering reaction conditions.

The 2-cyanoethyl group is notably stable under acidic conditions. This characteristic allows for the selective removal of acid-labile groups, such as the dimethoxytrityl (DMTr) group used for 5'-hydroxyl protection in oligonucleotide synthesis, while the 2-cyanoethyl-protected phosphates remain intact biosearchtech.comatdbio.combiotage.com. The DMTr group is cleaved with acids like trichloroacetic acid, conditions to which the 2-cyanoethyl group is resistant atdbio.combiotage.com.

Conversely, the 2-cyanoethyl group is cleaved under mild basic conditions via a β-elimination mechanism atdbio.com. This reaction is often rapid and efficient. Common reagents for this deprotection include aqueous ammonium hydroxide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent, or triethylamine umich.edunih.gov. For instance, selective removal of 2-cyanoethyl groups from internucleotidic phosphate groups in oligonucleotide synthesis can be achieved with a solution of DBU in acetonitrile in as little as one minute. Subsequent treatment with concentrated ammonia can then remove base-labile protecting groups from the nucleobases themselves nih.gov.

This distinct cleavage condition allows for orthogonality with several other important protecting groups:

Acid-Labile Groups (e.g., Boc, Trityl, DMTr): These are removed with acid, which does not affect the 2-cyanoethyl group.

Fluoride-Labile Groups (e.g., Silyl ethers like TBDMS, TIPS): These are cleaved by fluoride (B91410) ions (e.g., TBAF), a condition under which the 2-cyanoethyl group is stable.

Hydrogenolysis-Labile Groups (e.g., Cbz, Benzyl): These are removed by catalytic hydrogenation, which does not cleave the 2-cyanoethyl group.

The following interactive table summarizes the orthogonal relationship between the 2-cyanoethyl group and other common protecting groups.

Protecting GroupTypical SubstrateCleavage ConditionsOrthogonal to 2-Cyanoethyl?
2-Cyanoethyl (CE) Phosphates, ThiolsMild Base (e.g., NH₄OH, DBU)-
Dimethoxytrityl (DMTr) Alcohols (5'-OH)Mild Acid (e.g., TCA, DCA)Yes
tert-Butyloxycarbonyl (Boc) AminesStrong Acid (e.g., TFA)Yes
9-Fluorenylmethyloxycarbonyl (Fmoc) AminesBase (e.g., Piperidine)No (Conditions can overlap)
tert-Butyldimethylsilyl (TBDMS) Alcohols (2'-OH)Fluoride Ions (e.g., TBAF)Yes
Benzyloxycarbonyl (Cbz) AminesHydrogenolysis (H₂, Pd/C)Yes

Advanced Synthetic Applications of S 2 Cyanoethyl Ethanethioate and Its Derivatives

Building Blocks for Nucleoside and Oligonucleotide Analogue Synthesis

The chemical modification of nucleosides and oligonucleotides is a critical area of research for the development of therapeutic agents and molecular probes. S-(2-cyanoethyl) ethanethioate derivatives play a significant role in this field, particularly in the formation of modified internucleotidic linkages and the synthesis of novel nucleoside analogues.

While direct evidence for the use of this compound in the construction of thiophosphorothioate linkages is not extensively documented in the reviewed literature, the related compound, 5'-O-tosylthymidine 3'-S-2-cyanoethyl phosphorothioate (B77711), has been successfully employed in the stepwise synthesis of oligo 5'-deoxy-5'-thiodeoxyribonucleotides. This highlights the utility of the S-2-cyanoethyl group as a protecting group for the phosphorothioate moiety during oligonucleotide synthesis. The cyanoethyl group can be efficiently removed under mild alkaline conditions to unveil the reactive phosphorothioate, enabling the formation of the desired thiophosphorothioate linkage. This strategy has been instrumental in the synthesis of oligonucleotide analogues with enhanced stability against nuclease degradation, a crucial property for antisense therapies.

The synthesis of modified nucleosides, such as thionucleosides, is an area of significant interest due to their potential as antiviral and anticancer agents. While the direct application of this compound as a precursor for thionucleosides is not prominently featured in the available literature, the broader context of thionucleoside synthesis involves the introduction of sulfur at various positions of the nucleoside scaffold. These synthetic strategies often require the use of versatile sulfur-containing reagents. The development of novel synthetic methodologies continues to be a driving force in the discovery of biologically active nucleoside analogues.

Role in Peptide Chemistry and Ligation Methodologies

A significant application of this compound derivatives is found in the field of peptide chemistry, particularly in the synthesis of peptide thioacids which are key intermediates in native chemical ligation (NCL) and other ligation methodologies.

A notable advancement is the Fmoc-based solid-phase synthesis of peptide thioacids using S-(2-cyanoethyl) peptide thioesters. nih.gov In this approach, a resin-bound peptide is treated with 3-mercaptopropionitrile to generate the corresponding S-2-cyanoethyl peptide thioester. nih.gov This intermediate is then readily converted to the desired peptide thioacid by the removal of the 2-cyanoethyl group under mild basic conditions. nih.gov The elimination of the cyanoethyl group is a rapid process, furnishing the peptide thioacid in high yield and purity. nih.gov

Generation of Peptide Thioesters

The generation of peptide thioesters is a critical step in the synthesis of large peptides and proteins via native chemical ligation (NCL). A strategy that has been explored involves the use of S-2-cyanoethyl peptide thioesters as precursors to peptide thioacids. While the direct use of this compound for the initial synthesis of these peptide thioesters is not extensively detailed in the reviewed literature, the downstream application of the S-2-cyanoethyl moiety is well-documented.

In this approach, a peptide with a C-terminal S-2-cyanoethyl thioester is synthesized. This thioester can be cleanly prepared from resin-bound tert-butyl peptide thioesters through nucleophilic displacement using 3-mercaptopropionitrile. The key step is the subsequent removal of the 2-cyanoethyl group to generate the reactive peptide thioacid. This elimination proceeds rapidly under mild conditions, with a half-life of less than 8 minutes, and can be accomplished for peptides up to 16 amino acids in length. nih.govsfb765.de The resulting peptide thioacids can be isolated or generated in situ and then readily reacted with other peptide fragments, for instance, with electron-deficient azides to form an amide bond. nih.gov

The efficiency of the cleavage of the 2-cyanoethyl group is a significant advantage of this methodology. The table below summarizes the rapid cleavage kinetics.

Table 1: Cleavage of S-2-Cyanoethyl Group from a Peptide Thioester

Parameter Value Reference
Half-life (t½) < 8 min nih.gov
Peptide Size Up to 16-mer nih.gov

This method provides a robust route to peptide thioacids, which are valuable intermediates in the chemical synthesis of proteins.

Incorporation of Phosphorothioyl Amino Acids

The 2-cyanoethyl group is a widely used protecting group in the synthesis of modified nucleic acids, and this strategy has been extended to the preparation of phosphorothioyl amino acids. These modified amino acids are valuable tools for studying protein phosphorylation and signaling pathways. The synthesis of Fmoc-protected phosphorothioyl amino acid building blocks for solid-phase peptide synthesis (SPPS) often employs a 2-cyanoethyl group to protect the phosphorothioate moiety.

The general synthetic scheme involves the phosphitylation of the amino acid side chain, followed by sulfurization to create the phosphorothioate. The 2-cyanoethyl group protects the phosphorus center during subsequent synthetic steps. During Fmoc-based SPPS, the standard deprotection conditions using piperidine (B6355638) can lead to the cleavage of the 2-cyanoethyl ester. nih.gov However, the resulting phosphodiester is significantly less prone to β-elimination, allowing for the successful elongation of the peptide chain. nih.gov

The synthesis of caged O-phosphorothioyl amino acid derivatives, which allow for the photorelease of the modified amino acid, also utilizes this protective group strategy. nih.govnih.gov These building blocks can be incorporated into peptides as their pentafluorophenyl esters or symmetric anhydrides. nih.govnih.gov

The table below outlines the key steps in the synthesis of a 2-cyanoethyl protected phosphorothioyl amino acid building block.

Table 2: Synthesis of a Caged O-phosphorothioylserine Building Block

Step Description Key Reagents Reference
1 Phosphitylation of Fmoc-Serine derivative Phosphoramidite (B1245037) nih.gov
2 Sulfurization Elemental sulfur or Phenylacetyl disulfide nih.gov
3 Acidolytic cleavage 50% TFA in dichloromethane nih.gov

Integration into Supramolecular Chemistry and Functional Materials

While the direct application of this compound in supramolecular chemistry and the synthesis of functional materials is not prominently featured in the available literature, the structural motifs present in this compound suggest potential utility in these areas. The thioether linkage and the cyanoethyl group can both participate in non-covalent interactions that drive self-assembly and the formation of ordered structures.

For instance, research on related compounds demonstrates the feasibility of using thioether-containing molecules for the creation of functional materials. A novel monomer, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, has been synthesized and electrochemically polymerized to create a conducting polymer film. researchgate.net This indicates that ethanethioate derivatives can serve as building blocks for functional polymers with interesting electronic properties.

Furthermore, the self-assembly of thioethers on gold surfaces is a well-established method for creating ordered monolayers. nih.gov While this compound itself has not been the focus of such studies, its thioether component provides a potential anchor for surface modification and the creation of functional interfaces. The cyano group could also participate in intermolecular interactions, influencing the packing and properties of the resulting assembly.

Computational and Theoretical Investigations in S 2 Cyanoethyl Ethanethioate Chemistry

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net The transition state is a fleeting, high-energy configuration that represents the point of no return in a reaction, and its structure and energy determine the reaction's rate. mit.edufossee.in Methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries and energies of these critical points along a reaction pathway. mit.edu

For thioesters similar to S-(2-cyanoethyl) ethanethioate, computational studies can explore various reaction mechanisms, such as nucleophilic acyl substitution or reactions involving the cyano group. For instance, in a hypothetical hydrolysis reaction, quantum chemical calculations can model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the thiol leaving group. By calculating the energy barriers (activation energies) for each step, chemists can predict the most likely reaction pathway. researchgate.netchemrxiv.org

These calculations involve locating the first-order saddle point on the potential energy surface, which corresponds to the transition state structure. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. nih.gov Such computational explorations provide deep mechanistic insights that can guide the design of new synthetic methods and catalysts. researchgate.nete3s-conferences.org

Table 1: Hypothetical Calculated Energetic Profile for a Reaction Pathway This table presents illustrative data typical for quantum chemical calculations of a multi-step reaction.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1First Transition State+15.2
IntermediateTetrahedral Intermediate-5.8
TS2Second Transition State+12.5
ProductsFinal Products-20.1

Molecular Dynamics and Conformation Analysis of Derivatized Systems

While quantum mechanics describes the electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is key to understanding its structure and behavior in different environments.

Computational methods can systematically explore the potential energy surface as a function of dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. For thioesters, a key conformational feature is the rotation around the C-S and S-C bonds. Studies on related molecules like S-ethyl thioacetate (B1230152) have shown the existence of different conformers, such as anti and gauche forms, which have distinct energies and populations at equilibrium. researchgate.net The relative stability of these conformers is governed by a combination of steric hindrance and subtle electronic effects like hyperconjugation.

Molecular dynamics simulations can provide further insights by simulating the behavior of the molecule in a solvent, mimicking experimental conditions. These simulations track the trajectories of atoms over time, revealing how the molecule folds, flexes, and interacts with its surroundings. semanticscholar.org This information is valuable for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets.

Table 2: Calculated Relative Energies of S-ethyl thioacetate Conformers Based on findings for related thioesters, this table illustrates the typical energy differences between stable conformations. researchgate.net

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Description
anti, anti (Cs symmetry)~180°0.0Most stable conformer
anti, gauche (C1 symmetry)~60°+0.8Slightly less stable conformer

Electronic Structure Characterization of Organosulfur Compounds

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are essential for characterizing the distribution of electrons within organosulfur compounds like this compound. Key electronic properties that are often calculated include molecular orbital energies, charge distributions, and the dipole moment. conicet.gov.ar

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity. conicet.gov.ar For a thioester, the HOMO is often localized on the sulfur atom, while the LUMO is typically associated with the carbonyl group's π* anti-bonding orbital.

Analysis of the charge distribution, for example through Mulliken population analysis or by calculating electrostatic potential maps, reveals the partial positive and negative charges on each atom. conicet.gov.ar In this compound, the carbonyl carbon is expected to be significantly electrophilic (partially positive), making it susceptible to attack by nucleophiles, a characteristic feature of thioester chemistry. These computational insights into the electronic landscape of the molecule are fundamental to understanding its reactivity and spectroscopic properties. acs.org

Table 3: Representative Calculated Electronic Properties for a Thioester This table shows typical values for electronic properties obtained from quantum chemical calculations for organosulfur compounds. conicet.gov.ar

PropertyTypical Calculated ValueSignificance
HOMO Energy-7.5 eVRelates to ionization potential and nucleophilicity
LUMO Energy-0.5 eVRelates to electron affinity and electrophilicity
HOMO-LUMO Gap7.0 eVIndicates chemical reactivity and kinetic stability
Dipole Moment2.5 DMeasures overall molecular polarity
Mulliken Charge on Carbonyl Carbon+0.65 eIndicates a strong electrophilic site

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Advanced Analytical Methodologies for S 2 Cyanoethyl Ethanethioate Characterization

Electrochemical Studies:Research on the electrochemical behavior of S-(2-cyanoethyl) ethanethioate or closely related thiolate-protected systems that explicitly include this compound.

Without access to such primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Future Research Perspectives and Emerging Directions

Novel Synthetic Route Development for Enhanced Efficiency

The development of efficient and scalable synthetic routes is paramount for enabling the widespread study and application of S-(2-cyanoethyl) ethanethioate. Current synthetic strategies can be optimized, and novel methods can be explored to improve yield, purity, and environmental footprint.

One promising approach involves the base-catalyzed Michael addition of thioacetic acid to acrylonitrile (B1666552). This reaction is a well-established method for cyanoethylation. nih.gov The efficiency of this synthesis could be enhanced by exploring various catalysts and solvent systems to minimize polymerization of acrylonitrile and other side reactions.

Another viable route is the reaction of a pre-formed 2-cyanoethyl thiol with an acetylating agent such as acetyl chloride or acetic anhydride. The optimization of this pathway would focus on the purification of the thiol intermediate and the conditions of the final acylation step.

A comparison of these potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Route Reactants Potential Advantages Areas for Optimization
A: Michael Addition Thioacetic acid, Acrylonitrile Atom-economical, one-pot synthesis Catalyst selection, control of polymerization, reaction temperature

| B: Acylation | 2-Cyanoethyl thiol, Acetylating agent (e.g., Acetyl chloride) | Modular, potentially higher purity | Synthesis and purification of the thiol intermediate, management of by-products (e.g., HCl) |

Future research in this area should focus on developing a catalytic, high-yield process that avoids the use of hazardous reagents and simplifies purification, thereby making this compound more accessible for further investigation.

Expanded Applications in Chemical Biology and Material Science

The bifunctional nature of this compound opens up a variety of potential applications in both chemical biology and material science.

In the realm of chemical biology , the cyanoethyl group is well-known as a protecting group for phosphodiesters in automated oligonucleotide synthesis. The base-labile nature of this group allows for its removal under mild conditions. mdpi.com This suggests that this compound could be developed as a novel cysteine-modification reagent or as a component in drug delivery systems. For instance, it could be incorporated into a larger molecule designed to release a therapeutic thiol in response to a specific biological stimulus that triggers the cleavage of the cyanoethyl group. The thioester itself can also act as a reactive handle for bioconjugation.

In material science , the thioester functionality is of particular interest for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. bwise.krou.edunih.gov Thioesters can be cleaved in situ to generate thiols that then form highly ordered monolayers. ou.edunih.gov this compound could be used to create SAMs with a terminal nitrile group. The nitrile functionality can then be further modified, allowing for the construction of complex surface architectures for applications in sensors, electronics, and biocompatible coatings. The ability to pattern surfaces with this molecule could lead to the development of new platforms for studying cell adhesion or for creating microarrays.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its rational application. Advanced spectroscopic and computational methods are poised to provide these crucial insights.

Spectroscopic Characterization: A detailed spectroscopic analysis of this compound would provide a benchmark for its identification and characterization. Key spectroscopic features to be investigated are outlined in Table 2.

Table 2: Key Spectroscopic Data for Future Characterization of this compound

Technique Functional Group Expected Signature Information Gained
FTIR Nitrile (C≡N) Sharp absorption band around 2240-2260 cm⁻¹ spectroscopyonline.com Confirmation of the cyano group
Thioester (C=O) Strong absorption band around 1690-1715 cm⁻¹ nih.gov Confirmation of the thioester group
¹H NMR Methylene adjacent to S (–S–CH₂–) Triplet, ~3.0-3.3 ppm Chemical environment of protons
Methylene adjacent to CN (–CH₂–CN) Triplet, ~2.6-2.9 ppm Chemical environment of protons
Acetyl methyl (CH₃–C=O) Singlet, ~2.3-2.5 ppm Chemical environment of protons
¹³C NMR Thioester carbonyl (C=O) ~190-200 ppm libretexts.org Electronic environment of the carbonyl carbon

Computational Approaches: Computational chemistry offers a powerful tool for understanding the reactivity of thioesters. mdpi.comacs.orgnih.gov Quantum mechanical calculations can be employed to model the acyl transfer reactions of this compound with various nucleophiles. nih.govacs.org Such studies can elucidate transition state geometries and activation energies, providing a deeper understanding of its reactivity compared to analogous oxoesters. acs.org Furthermore, computational models can predict its behavior in different solvent environments and its potential to interact with biological macromolecules or material surfaces. These theoretical insights will be invaluable for guiding the design of new experiments and applications for this promising, yet understudied, chemical compound. ulisboa.pt

Q & A

Q. How can enantiomeric purity of chiral thioester derivatives be rigorously validated?

  • Methodological Answer : Chiral HPLC with Daicel AD-3 columns (n-heptane:iPrOH = 85:15, 1.0 mL/min flow rate) resolves enantiomers (e.g., τ1 = 13.2 min, τ2 = 15.4 min). Correlate retention times with circular dichroism (CD) spectra or optical rotation data. Enantiomeric ratios ≥ 95:5 are achievable via asymmetric catalysis with chiral phosphoramidites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(2-cyanoethyl) ethanethioate
Reactant of Route 2
Reactant of Route 2
S-(2-cyanoethyl) ethanethioate

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